molecular formula C10H11FO B13718190 2-Cyclopropyl-4-fluoroanisole

2-Cyclopropyl-4-fluoroanisole

Cat. No.: B13718190
M. Wt: 166.19 g/mol
InChI Key: TZDWROFXKCYZSI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-fluoroanisole is an organic compound with the molecular formula C10H11FO It is characterized by a cyclopropyl group attached to the second carbon of a benzene ring, a fluorine atom at the fourth position, and a methoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-fluoroanisole typically involves the cyclopropanation of a suitable precursor followed by fluorination and methoxylation. One common method is the cyclopropanation of 4-fluoroanisole using a cyclopropyl halide in the presence of a strong base. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-fluoroanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted phenols or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cyclopropyl-substituted phenols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Cyclopropyl-4-fluoroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-fluoroanisole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-4-fluoroanisole is unique due to the presence of both a cyclopropyl group and a methoxy group on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-cyclopropyl-4-fluoro-1-methoxybenzene

InChI

InChI=1S/C10H11FO/c1-12-10-5-4-8(11)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

TZDWROFXKCYZSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2CC2

Origin of Product

United States

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